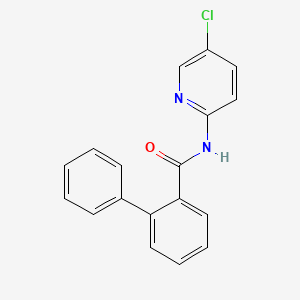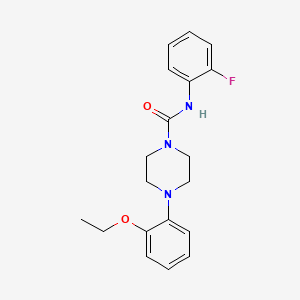
N-(5-chloro-2-pyridinyl)-2-biphenylcarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-biphenylcarboxamide (known as BAY 11-7082) is a small molecule inhibitor that has been widely used in scientific research. It was originally developed as an anti-inflammatory drug, but its potential as a tool for studying cellular processes has been recognized in recent years.
作用機序
BAY 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the p65 subunit. This modification prevents the phosphorylation and subsequent degradation of IκBα, which normally results in the release of NF-κB into the nucleus. As a result, the transcriptional activity of NF-κB is inhibited (Kumar et al., 2017).
Biochemical and Physiological Effects
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. It can also reduce inflammation and oxidative stress, and protect against ischemia-reperfusion injury (Liu et al., 2017).
実験室実験の利点と制限
One of the main advantages of BAY 11-7082 is its specificity for NF-κB. It does not affect other signaling pathways, which makes it a valuable tool for studying the role of NF-κB in various cellular processes. However, its covalent modification of the p65 subunit can also lead to off-target effects, which should be taken into consideration when interpreting the results of experiments (Kumar et al., 2017).
将来の方向性
There are many potential future directions for the use of BAY 11-7082 in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways. BAY 11-7082 has been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin, and could be used in combination with these drugs to improve their efficacy (Liu et al., 2017). Another area of interest is the development of new derivatives of BAY 11-7082 that have improved pharmacokinetic properties and reduced off-target effects (Kumar et al., 2017).
Conclusion
In conclusion, BAY 11-7082 is a small molecule inhibitor that has been widely used in scientific research. Its specificity for NF-κB makes it a valuable tool for studying the role of this transcription factor in various cellular processes. However, its covalent modification of the p65 subunit can also lead to off-target effects, which should be taken into consideration when interpreting the results of experiments. There are many potential future directions for the use of BAY 11-7082 in scientific research, including the development of combination therapies and new derivatives with improved properties.
合成法
BAY 11-7082 is synthesized by reacting 5-chloro-2-pyridinylamine with 2-biphenylcarboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the pure product. The yield of BAY 11-7082 is typically around 50-60% (Liu et al., 2017).
科学的研究の応用
BAY 11-7082 has been used in a wide range of scientific research, including cancer, inflammation, apoptosis, and oxidative stress. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response, inflammation, and cancer. By inhibiting NF-κB, BAY 11-7082 can prevent the activation of downstream genes that are involved in these processes (Pierce et al., 1997).
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O/c19-14-10-11-17(20-12-14)21-18(22)16-9-5-4-8-15(16)13-6-2-1-3-7-13/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAAPEZYBCIPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biphenyl-2-carboxylic acid (5-chloro-pyridin-2-yl)-amide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)
![4-tert-butyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5294579.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide](/img/structure/B5294584.png)
![3-methyl-4-nitro-5-{2-[4-(1-pyrrolidinyl)phenyl]vinyl}isoxazole](/img/structure/B5294586.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294597.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5294599.png)
![N-isopropyl-3-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propanamide](/img/structure/B5294604.png)
![4-benzoyl-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5294608.png)

![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methylacetamide](/img/structure/B5294620.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)

![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)